2,3-Dichloro-5,6-diethylpyrazine
Overview
Description
2,3-Dichloro-5,6-diethylpyrazine is a chemical compound with the molecular formula C8H10Cl2N2 It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-diethylpyrazine typically involves the chlorination of 5,6-diethylpyrazine. This process can be carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5,6-diethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-5,6-diethylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in organic synthesis and materials science.
Biology: This compound can be used in the study of enzyme inhibition and as a building block for designing biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-diethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
2,6-Dichloropyrazine: Used in the preparation of pyrazine and pyridine compounds.
Uniqueness: 2,3-Dichloro-5,6-diethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. Its diethyl groups at positions 5 and 6, combined with chlorine atoms at positions 2 and 3, make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2,3-dichloro-5,6-diethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)12-8(10)7(9)11-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPMBOSVPGVGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)Cl)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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